
N-(4-fluorooxolan-3-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of “N-(4-fluorooxolan-3-yl)cyclopropanecarboxamide” is not explicitly mentioned in the available resources. The synthesis of similar compounds often involves complex chemical reactions and requires specialized knowledge in organic chemistry.Molecular Structure Analysis
The molecular structure of a compound determines its properties and reactivity. Unfortunately, the specific molecular structure of “N-(4-fluorooxolan-3-yl)cyclopropanecarboxamide” is not provided in the available resources .Chemical Reactions Analysis
The chemical reactions involving “N-(4-fluorooxolan-3-yl)cyclopropanecarboxamide” are not explicitly mentioned in the available resources . Chemical reactions are influenced by the molecular structure of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-fluorooxolan-3-yl)cyclopropanecarboxamide” are not explicitly mentioned in the available resources . These properties can include melting point, boiling point, solubility, and chemical stability .Scientific Research Applications
Synthesis and Biological Activities
Development of Fluorine-18-Labeled Antagonists for serotonin receptors. The study involved the synthesis of fluorinated derivatives for imaging serotonin receptors, highlighting the importance of fluorine substitution in enhancing biological properties for PET imaging applications (Lang et al., 1999).
Discovery of Selective and Orally Efficacious Inhibitors of the Met kinase superfamily, emphasizing the role of fluorine substitution in improving enzyme potency and solubility, leading to significant in vivo antitumor activity (Schroeder et al., 2009).
Experimental and Theoretical Studies on the Synthesis of Fluorinated Heterocycles via rhodium(III)-catalyzed C-H activation. This research highlights the synthetic versatility of fluorinated compounds in creating pharmacologically relevant heterocycles (Wu et al., 2017).
Highly Stable Electrochromic and Electrofluorescent Polyamides containing fluorine moieties, indicating the potential of fluorinated compounds in developing materials with unique electronic and optical properties (Sun et al., 2016).
Synthesis and Anticholinesterase Activity of compounds bearing the fluorine substituent, demonstrating the critical role of fluorine in enhancing biological activity against target enzymes (Ghanei-Nasab et al., 2016).
Imaging and Detection Applications
PET Imaging of Serotonin 1A Receptors using fluorine-18-labeled compounds, showcasing the utility of fluorinated ligands in neuroimaging to study receptor distribution in human subjects (Choi et al., 2015).
Fluorescent Film for Aniline Vapor Detection based on derivatization of naphthalene diimide with fluorophores, illustrating the application of fluorinated compounds in environmental monitoring and chemical sensing (Fan et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-fluorooxolan-3-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FNO2/c9-6-3-12-4-7(6)10-8(11)5-1-2-5/h5-7H,1-4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVKONQLVCKZNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2COCC2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorooxolan-3-yl)cyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

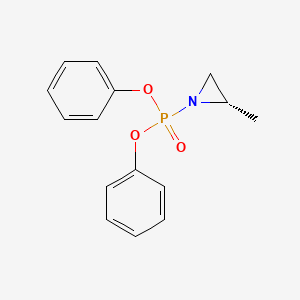

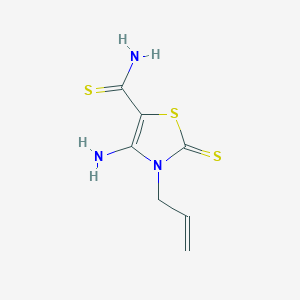
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2976106.png)
![N-(3-chloro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2976110.png)
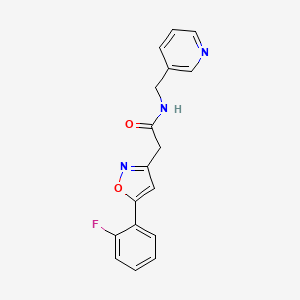
![4-(4-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2976112.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2976116.png)
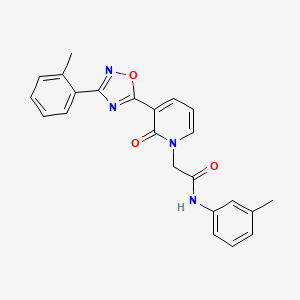
![1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/no-structure.png)
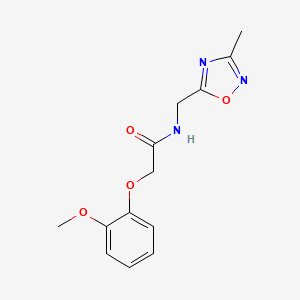
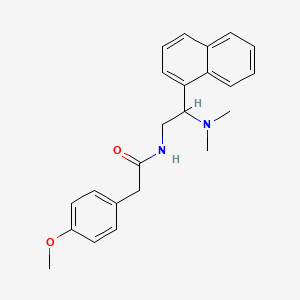

![7-((3-chlorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2976124.png)